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Compound of Interest

Compound Name: Benalfocin hydrochloride

Cat. No.: B1663726 Get Quote

In-Depth Technical Guide: Benalfocin
Hydrochloride
For Researchers, Scientists, and Drug Development Professionals

Introduction
Benalfocin hydrochloride, also known by its developmental code SK&F 86466 hydrochloride,

is a potent and selective α2-adrenoceptor antagonist. It has been investigated for its potential

therapeutic applications, primarily as an antihypertensive agent. This technical guide provides a

comprehensive overview of Benalfocin hydrochloride, including its chemical identity,

mechanism of action, pharmacological properties, and relevant experimental protocols.

Chemical Identity
A clear and unambiguous identification of a compound is critical for research and development.

The following table summarizes the key identifiers for Benalfocin hydrochloride.
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Identifier Value Reference

Chemical Name Benalfocin hydrochloride

Synonym SK&F 86466 hydrochloride

CAS Number 86129-54-6

IUPAC Name

6-chloro-3-methyl-1,2,4,5-

tetrahydro-3-

benzazepine;hydrochloride

Molecular Formula C₁₁H₁₅Cl₂N

Molecular Weight 232.15 g/mol

**3. Mechanism of Action
Benalfocin hydrochloride exerts its pharmacological effects by selectively blocking α2-

adrenergic receptors. These receptors are a key component of the sympathetic nervous

system and are involved in regulating neurotransmitter release.

Signaling Pathway
The α2-adrenergic receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to

the inhibitory G-protein, Gi. The binding of an agonist to the α2-adrenoceptor initiates a

signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the

intracellular concentration of cyclic AMP (cAMP), a crucial second messenger. By antagonizing

this receptor, Benalfocin prevents this inhibitory effect, leading to an increase in cAMP levels.
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Caption: α2-Adrenergic receptor signaling pathway and the antagonistic action of Benalfocin.
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Pharmacological Properties
The pharmacological profile of Benalfocin hydrochloride has been characterized through

various in vitro and in vivo studies.

Receptor Binding Affinity
The affinity of Benalfocin for α2-adrenoceptors has been determined using radioligand binding

assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity,

with lower values indicating higher affinity.

Receptor Ki (nM) Reference

Pre-junctional α2-

adrenoceptors
13

Post-junctional α2-

adrenoceptors
17

Pharmacokinetics in Humans
A clinical study in healthy male volunteers provided insights into the pharmacokinetic profile of

Benalfocin following oral administration.

Parameter Value

Dose 10, 25, and 50 mg (single oral doses)

Effect on Plasma Norepinephrine Dose-related increase

Effect on Heart Rate
Increase in supine and orthostatically stimulated

heart rate

Effect on Blood Pressure
Little increase in systolic blood pressure, no

increase in diastolic blood pressure

Experimental Protocols
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Reproducible and well-documented experimental methods are fundamental to scientific

research. This section details a representative protocol for an α2-adrenoceptor binding assay.

Radioligand Binding Assay for α2-Adrenoceptor
This protocol describes a competitive binding assay using [³H]yohimbine, a well-characterized

α2-adrenoceptor antagonist radioligand, to determine the binding affinity of a test compound

like Benalfocin.

Objective: To determine the Ki of Benalfocin hydrochloride for the α2-adrenergic receptor.

Materials:

Cell membranes expressing α2-adrenergic receptors (e.g., from rat cerebral cortex, human

platelets, or a recombinant cell line).

[³H]yohimbine (radioligand).

Benalfocin hydrochloride (test compound).

Non-specific binding control (e.g., phentolamine or unlabeled yohimbine at a high

concentration).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Scintillation vials and scintillation fluid.

Liquid scintillation counter.

Glass fiber filters.

Filtration apparatus.

Procedure:

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to

pellet the membranes. Wash the membrane pellet multiple times by resuspension and
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centrifugation to remove endogenous substances. Resuspend the final pellet in the assay

buffer to a desired protein concentration.

Assay Setup: In a series of tubes, add a constant concentration of [³H]yohimbine and a

constant amount of membrane protein.

Competition Curve: To different sets of tubes, add increasing concentrations of Benalfocin
hydrochloride.

Controls:

Total Binding: Tubes containing only [³H]yohimbine and membranes.

Non-specific Binding: Tubes containing [³H]yohimbine, membranes, and a high

concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a sufficient time to

reach equilibrium (e.g., 60 minutes).

Termination of Binding: Rapidly filter the contents of each tube through glass fiber filters

under vacuum. Wash the filters quickly with ice-cold assay buffer to remove unbound

radioligand.

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the competitor (Benalfocin)

concentration.

Determine the IC₅₀ value (the concentration of Benalfocin that inhibits 50% of the specific

binding of [³H]yohimbine) from the competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
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Caption: Experimental workflow for the α2-adrenoceptor radioligand binding assay.
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Chemical Synthesis
While specific, detailed synthesis protocols for Benalfocin hydrochloride are not widely

published in readily available literature, the general synthesis of benzazepine derivatives often

involves multi-step organic chemistry reactions. A plausible synthetic route would likely start

from a substituted benzene derivative, followed by reactions to construct the seven-membered

azepine ring, and subsequent N-methylation and chlorination. The final step would involve the

formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid in a

suitable solvent.

Conclusion
Benalfocin hydrochloride is a well-characterized, potent, and selective α2-adrenoceptor

antagonist. Its ability to modulate the sympathetic nervous system has made it a subject of

interest in cardiovascular research. The data and protocols presented in this guide offer a solid

foundation for researchers and drug development professionals working with this compound or

in the broader field of adrenergic pharmacology. Further investigation into its clinical efficacy

and safety in specific patient populations would be necessary to fully elucidate its therapeutic

potential.

To cite this document: BenchChem. [Benalfocin hydrochloride CAS number and IUPAC
nomenclature]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663726#benalfocin-hydrochloride-cas-number-and-
iupac-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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